2,4,6-三(三氟甲基)苯甲酸

描述

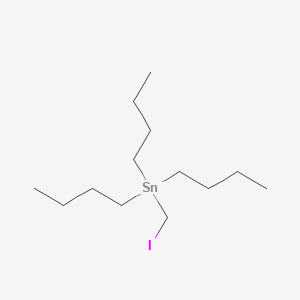

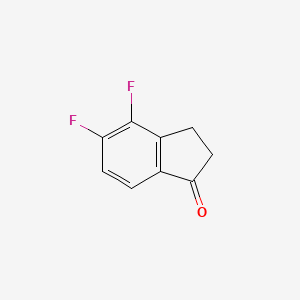

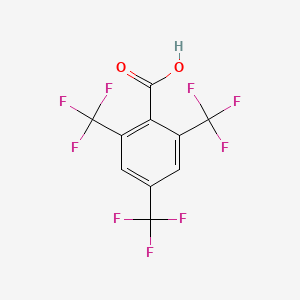

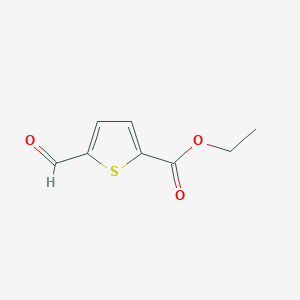

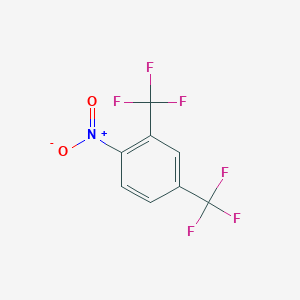

2,4,6-Tris(trifluoromethyl)benzoic acid is a chemical compound that has been synthesized from 1,3,5-tris(trifluoromethyl)benzene through a reaction with n-butyllithium and carbon dioxide, resulting in a high yield of the target acid. The compound has been characterized by its spectral data and pKa values, indicating its acidic nature and the presence of the trifluoromethyl groups which influence its reactivity and physical properties .

Synthesis Analysis

The synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid is notable for its high yield and the use of n-butyllithium and carbon dioxide as reactants. The process involves the formation of the acid from its benzene precursor, which is a significant transformation considering the steric hindrance provided by the trifluoromethyl groups. The synthesis is a clear demonstration of the reactivity of the trifluoromethylated benzene ring towards carboxylation .

Molecular Structure Analysis

The molecular structure of 2,4,6-tris(trifluoromethyl)benzoic acid is characterized by the presence of three trifluoromethyl groups attached to a benzene ring, which is further substituted with a carboxylic acid group. This structure is likely to exhibit significant steric hindrance, affecting its reactivity and the ability to form certain derivatives, such as esters, under normal conditions .

Chemical Reactions Analysis

The chemical reactivity of 2,4,6-tris(trifluoromethyl)benzoic acid is unique due to the presence of the bulky trifluoromethyl groups. The acid chloride derivative is formed slowly under stringent conditions, and the compound does not undergo normal esterification with ethanol due to steric hindrance. However, the ester can be formed through a reaction involving the linear acylium ion, and a highly substituted phenolic ester has been obtained via a mixed anhydride. There have also been attempts to prepare related compounds such as acetophenone and vinyl ketone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-tris(trifluoromethyl)benzoic acid are influenced by the trifluoromethyl groups and the carboxylic acid functionality. The trifluoromethyl groups are electron-withdrawing, which can affect the acidity of the compound and its spectral properties. The steric hindrance they provide also impacts the compound's reactivity, as seen in the difficulty of forming esters through conventional methods. The compound's ability to form a highly substituted phenolic ester suggests potential for further functionalization and the development of novel materials .

In the broader context of trifluoromethylated compounds, the trifluoromethylation of benzoic acids to form aryl trifluoromethyl ketones has been achieved using TMSCF3 and anhydrides as activating reagents. This method provides a facile and efficient way to prepare derivatives from readily available starting materials, highlighting the versatility of trifluoromethylated benzoic acids in synthetic chemistry . Additionally, the presence of fluorinated moieties in compounds like 2,4,6-tris(trifluoromethyl)benzoic acid can lead to the development of materials with unique phase behaviors, such as the thermotropic cubic phase observed in a related fluorinated mesogen .

科研应用

合成和化学反应

2,4,6-三(三氟甲基)苯甲酸是由1,3,5-三(三氟甲基)苯与正丁基锂和二氧化碳反应合成的。然而,由于立体位阻,其酯化受到阻碍,酯通过线性酰离子途径形成 (Filler et al., 1991)。此外,该化合物是开发新型O-苄基化试剂(如2,4,6-三(苄氧基)-1,3,5-三嗪(TriBOT))反应过程的一部分 (Yamada et al., 2012)。

医药应用

2,4,6-三(三氟甲基)苯甲酸用于合成三氟沙列醇的新型聚丙烯衍生物,三氟沙列醇是一种具有抗凝血作用的药物。这种高分子量聚丙烯系统缓慢释放药理活性化合物,改善了小直径血管移植物表面血小板的抗聚集特性 (Rodríguez et al., 1999)。

材料科学与工程

在材料科学领域,2,4,6-三(三氟甲基)苯甲酸参与了振动光谱和氢键二聚体的优化几何结构研究,这对于理解分子相互作用和性质是重要的 (Mukherjee et al., 2011)。

发光和抗菌活性

该化合物还用于合成与苯甲酸和2,4,6-三(2-吡啶基)-s-三嗪形成的镧系三元配合物,这些配合物表现出发光和优越的抗大肠杆菌活性 (Zhao et al., 2012)。

有机金属化学

在有机金属化学中,2,4,6-三(三氟甲基)苯基锂,这种化合物的衍生物,被证明具有热稳定性,并经历各种转化,包括形成汞和铜衍生物 (Carr et al., 1987)。

可持续化学

2,4,6-三(三氟甲基)苯甲酸在可持续化学方法中发挥作用,例如在苯甲酸衍生物的无催化脱羧三氟甲基化/全氟烷基化中,这是在温和条件下进行的环境友好转化 (Wang et al., 2017)。

性质

IUPAC Name |

2,4,6-tris(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F9O2/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXAOQFYVRCSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454820 | |

| Record name | 2,4,6-tris(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-tris(trifluoromethyl)benzoic Acid | |

CAS RN |

25753-26-8 | |

| Record name | 2,4,6-Tris(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25753-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-tris(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)